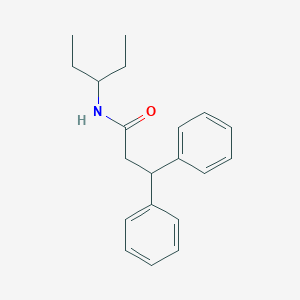
N-pentan-3-yl-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pentan-3-yl-3,3-diphenylpropanamide is a synthetic compound used in scientific research. It is commonly referred to as D3PA and is known for its antioxidant properties. D3PA is a derivative of carnosine, which is a dipeptide found in high concentrations in muscle and brain tissues.
Mécanisme D'action
D3PA works as an antioxidant by donating electrons to free radicals, neutralizing them and preventing them from causing damage to cells. D3PA also stimulates the production of collagen, which is important for maintaining skin elasticity. In neurodegenerative diseases, D3PA may work by protecting neurons from oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
D3PA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. D3PA has also been shown to increase the production of collagen and hyaluronic acid, which are important for maintaining skin health. In addition, D3PA has been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using D3PA in lab experiments is its antioxidant properties. It can be used to protect cells from oxidative stress and prevent damage caused by free radicals. However, one limitation of using D3PA is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on D3PA. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the effectiveness of D3PA in animal models and humans. Another area of interest is the development of new synthesis methods for D3PA that improve yield and purity. Additionally, more research is needed to understand the mechanism of action of D3PA and its potential use in other areas such as cancer treatment.
Méthodes De Synthèse
The synthesis of D3PA involves the reaction of carnosine with 3,3-diphenylpropionyl chloride and n-pentan-3-amine. The resulting compound is then purified using column chromatography. The yield of D3PA is typically around 70%.
Applications De Recherche Scientifique
D3PA has been studied extensively for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. D3PA has also been studied for its potential anti-aging effects. It has been shown to increase collagen production and improve skin elasticity. Additionally, D3PA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-pentan-3-yl-3,3-diphenylpropanamide |
|---|---|
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
N-pentan-3-yl-3,3-diphenylpropanamide |
InChI |
InChI=1S/C20H25NO/c1-3-18(4-2)21-20(22)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3,(H,21,22) |
Clé InChI |
YFPUHSYNJUXUOI-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(CC)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)
![6-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]-4-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215632.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)
![ethyl 4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B215648.png)

![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)

